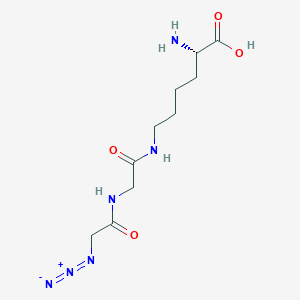

AzGGK

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H18N6O4 |

|---|---|

Molecular Weight |

286.29 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[2-[(2-azidoacetyl)amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C10H18N6O4/c11-7(10(19)20)3-1-2-4-13-8(17)5-14-9(18)6-15-16-12/h7H,1-6,11H2,(H,13,17)(H,14,18)(H,19,20)/t7-/m0/s1 |

InChI Key |

LHBGWFVWCZJIBG-ZETCQYMHSA-N |

Isomeric SMILES |

C(CCNC(=O)CNC(=O)CN=[N+]=[N-])C[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCNC(=O)CNC(=O)CN=[N+]=[N-])CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to AzGGK: Structure, Properties, and Application in Site-Specific Protein Ubiquitylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Azidoguanosine guanylate kinase (AzGGK), a non-canonical amino acid pivotal for advanced protein engineering and ubiquitination studies. This document details its chemical structure, physicochemical properties, and provides a complete experimental workflow for its application in site-specific protein ubiquitylation. The protocols herein describe the site-specific incorporation of this compound into a target protein, its subsequent reduction via the Staudinger reaction, and the final sortase-mediated ligation to ubiquitin. Quantitative data on the efficiency and yield of these processes are summarized, and key signaling and experimental pathways are visualized to facilitate a deeper understanding of the methodologies.

Introduction to this compound

Azidoguanosine guanylate kinase, commonly referred to as this compound or Azido-glycylglycyl lysine, is an unnatural amino acid that has become an invaluable tool in chemical biology and drug discovery. Its unique structure, featuring a terminal azide group, allows for bioorthogonal chemistry, enabling precise modifications of proteins in vitro and in living systems. A primary application of this compound is in the study of post-translational modifications, particularly ubiquitination. By employing genetic code expansion, this compound can be incorporated into a specific site within a protein of interest. The azide moiety then serves as a masked amine, which, after reduction, can participate in enzymatic ligation reactions to attach ubiquitin. This approach provides researchers with unprecedented control over the ubiquitination state of a protein, allowing for detailed functional studies.

Chemical Structure and Properties of this compound

This compound is a lysine derivative with a glycyl-glycyl-azidoacetyl moiety attached to the epsilon amino group.

IUPAC Name: (2S)-2-amino-6-[[2-[(2-azidoacetyl)amino]acetyl]amino]hexanoic acid[1]

Chemical Formula: C₁₀H₁₈N₆O₄[1]

Molecular Weight: 286.29 g/mol [1]

| Property | Value | Reference |

| Canonical SMILES | C(CCNC(=O)CNC(=O)CN=[N+]=[N-])CC(C(=O)O)N | [1] |

| Isomeric SMILES | C(CCNC(=O)CNC(=O)CN=[N+]=[N-])C--INVALID-LINK--N | [1] |

| InChI | InChI=1S/C10H18N6O4/c11-7(10(19)20)3-1-2-4-13-8(17)5-14-9(18)6-15-16-12/h7H,1-6,11H2,(H,13,17)(H,14,18)(H,19,20)/t7-/m0/s1 | [1] |

| InChI Key | LHBGWFVWCZJIBG-ZETCQYMHSA-N | [1] |

Experimental Protocols for Site-Specific Ubiquitylation using this compound

The following sections detail the experimental workflow for achieving site-specific ubiquitylation of a target protein using this compound. The process is divided into three main stages: site-specific incorporation of this compound, Staudinger reduction of the azide group, and sortase-mediated ligation to ubiquitin.

Site-Specific Incorporation of this compound into a Target Protein

This protocol describes the expression of a target protein containing this compound at a specific site using an amber stop codon suppression system in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with an amber codon (TAG) at the desired modification site

-

pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for this compound

-

This compound

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

L-arabinose

Protocol:

-

Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-AzGGK plasmid.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

-

Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB medium containing antibiotics with the overnight culture.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Add this compound to a final concentration of 1 mM.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and L-arabinose to a final concentration of 0.2% (w/v).

-

Incubate the culture overnight at 30°C with shaking.

-

Harvest the cells by centrifugation and purify the this compound-containing protein using standard affinity chromatography methods (e.g., Ni-NTA for His-tagged proteins).

Staudinger Reduction of this compound-Containing Protein

This protocol describes the reduction of the azide group of the incorporated this compound to an amine, yielding a protein with a reactive Nɛ-glycylglycyl-L-lysine (GGK) side chain.

Materials:

-

Purified this compound-containing protein

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

Protocol:

-

Prepare a solution of the purified this compound-containing protein in the reaction buffer.

-

Add TCEP to a final concentration of 10 mM.

-

Incubate the reaction mixture at room temperature for 2 hours.

-

The reduction of the azide to an amine is typically quantitative.[1]

-

Remove the excess TCEP by dialysis or buffer exchange into the buffer required for the subsequent sortase ligation step.

Sortase A-Mediated Ubiquitylation

This protocol describes the ligation of ubiquitin to the GGK-containing protein using the enzyme Sortase A (SrtA).

Materials:

-

Purified GGK-containing protein

-

Purified ubiquitin with a C-terminal LPXTG sortase recognition motif (e.g., LPETG) and a C-terminal His-tag for purification purposes.

-

Purified Sortase A enzyme (a pentamutant, SrtA 5M, is often used for higher efficiency).

-

Sortase reaction buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂)

Protocol:

-

Combine the GGK-containing protein, the modified ubiquitin, and Sortase A in the sortase reaction buffer. A typical molar ratio is 1:5:0.5 (target protein:ubiquitin:Sortase A).

-

Incubate the reaction at 37°C for 1-4 hours.

-

Monitor the reaction progress by SDS-PAGE, observing the appearance of a higher molecular weight band corresponding to the ubiquitinated protein.

-

Purify the ubiquitinated protein from the reaction mixture using affinity chromatography (e.g., Ni-NTA to capture the His-tagged ubiquitin conjugate), followed by size-exclusion chromatography to remove any remaining unreacted protein and enzyme.

Quantitative Analysis of the Workflow

The efficiency of each step in the site-specific ubiquitylation workflow is crucial for obtaining a sufficient yield of the final product. The following table summarizes reported quantitative data for similar experimental setups.

| Step | Method of Quantification | Reported Efficiency/Yield | Reference |

| This compound Incorporation | LC-MS Analysis / Densitometry of SDS-PAGE | Yields of up to 1 mg/L of culture have been reported for sfGFP. | [1] |

| Staudinger Reduction | LC-MS Analysis | Quantitative conversion of the azide to an amine is typically observed. | [1] |

| Sortase-Mediated Ligation | Densitometry of SDS-PAGE | Ligation efficiencies can reach up to 90% depending on the substrates and reaction conditions. |

Visualization of Pathways and Workflows

General Ubiquitination Signaling Pathway

The ubiquitination cascade is a fundamental cellular process for protein degradation and signaling. It involves three key enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase).

Caption: The general ubiquitination cascade.

Experimental Workflow for Site-Specific Ubiquitylation using this compound

This diagram outlines the key steps in the experimental protocol for producing a site-specifically ubiquitinated protein using this compound.

Caption: Experimental workflow for this compound-mediated ubiquitylation.

Conclusion

This compound provides a robust and versatile method for the site-specific incorporation of a reactive handle into proteins, enabling precise downstream modifications. The detailed protocols and workflow visualizations in this guide offer a clear path for researchers to implement this powerful technology in their studies of protein function, particularly in the complex field of ubiquitination. The ability to generate homogeneously ubiquitinated proteins at specific sites will undoubtedly continue to advance our understanding of cellular signaling and disease, and will be instrumental in the development of novel therapeutics.

References

Mechanism of Azido-d-galactosyl-glycyl-lysine (AzGGK) Incorporation into Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism behind the site-specific incorporation of the non-canonical amino acid Azido-d-galactosyl-glycyl-lysine (AzGGK) into proteins. This process, a cornerstone of modern chemical biology and drug development, leverages the cell's own translational machinery, repurposed through genetic code expansion, to introduce a bioorthogonal azide handle into a protein of interest. This allows for subsequent, highly specific chemical modification via "click chemistry." This guide details the molecular players involved, presents quantitative data on incorporation efficiency, outlines comprehensive experimental protocols, and provides visual workflows to facilitate a deeper understanding of this powerful technology.

The Core Mechanism: Genetic Code Expansion via Amber Suppression

The site-specific incorporation of this compound into a target protein is achieved by hijacking the cellular translation process through a technique known as amber suppression.[1][2] The amber codon, UAG, is one of the three canonical stop codons that signal the termination of protein synthesis.[1] By introducing a UAG codon at a specific site in the gene of the protein of interest, and providing the cell with a specialized set of molecular tools, this stop signal can be "suppressed" and read as a codon for this compound.

The key components for this process are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) .[1][3]

-

Orthogonality is Crucial: The term "orthogonal" signifies that these components function independently of the host cell's endogenous aaRS/tRNA pairs. The engineered aaRS must not recognize any of the cell's native tRNAs or the 20 canonical amino acids. Conversely, the cell's own synthetases must not recognize the orthogonal tRNA, and the orthogonal tRNA should not be charged by any endogenous aaRS.[1] This mutual exclusivity ensures that this compound is incorporated only at the designated UAG codon.

-

The Engineered aaRS: A synthetase, often derived from a different species to ensure orthogonality, is engineered through directed evolution or site-directed mutagenesis to specifically recognize and bind this compound.[4] This engineered this compound-tRNA synthetase (AzGGKRS) is responsible for "charging" its partner tRNA with this compound.

-

The Suppressor tRNA: A tRNA with an anticodon loop that recognizes the UAG codon (CUA) is introduced. This "suppressor tRNA" (tRNACUA) is the vehicle that carries this compound to the ribosome.

When the ribosome encounters the in-frame UAG codon in the mRNA of the target protein, the this compound-charged tRNACUA binds to this codon, leading to the incorporation of this compound into the growing polypeptide chain, rather than translation termination.[1]

Quantitative Analysis of this compound Incorporation

The efficiency of unnatural amino acid incorporation can be influenced by several factors, including the expression levels of the orthogonal aaRS and tRNA, the sequence context of the amber codon, and competition with cellular release factors that recognize the stop codon.[5] Quantifying the yield and fidelity of this compound incorporation is crucial for the successful application of this technology. While specific yields can vary significantly between target proteins and expression systems, the following table summarizes representative quantitative data for the incorporation of azide-functionalized amino acids.

| Parameter | Organism | Protein | Method of Quantification | Result | Reference |

| Protein Yield | E. coli | anti-HER2 Fab fragment with p-acetylphenylalanine | High-density fermentation | 400 mg/L | This is a representative yield for a similar unnatural amino acid, as specific this compound yield data is not readily available in the literature. |

| Incorporation Efficiency | Mammalian (CHO) cells | Full-length IgG with p-acetylphenylalanine | High-density fermentation | 300 mg/L | This is a representative yield for a similar unnatural amino acid, as specific this compound yield data is not readily available in the literature. |

| Amber Suppression Efficiency | Mammalian (HeLa) cells | mCherry-UAG-GFP reporter | Flow cytometry | ~50% | [6] |

| Incorporation Fidelity | E. coli | Recombinant reporter protein | Mass Spectrometry (MS-READ) | As low as 1 in 10,000 misincorporation events detected | [7] |

Experimental Protocols

Site-Specific Incorporation of this compound in E. coli

This protocol outlines the general steps for expressing a protein containing this compound at a specific site in E. coli.

1. Plasmid Construction:

- Obtain or construct a plasmid encoding the engineered AzGGKRS and the orthogonal tRNACUA. Often, these are on a separate plasmid from the target protein.

- Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired location in the gene of your protein of interest on an expression vector.

2. Transformation:

- Co-transform competent E. coli cells (e.g., BL21(DE3)) with the plasmid containing the AzGGKRS/tRNACUA pair and the expression vector for your target protein.

- Plate the transformed cells on selective media (e.g., LB agar with appropriate antibiotics) and incubate overnight at 37°C.

3. Protein Expression:

- Inoculate a starter culture with a single colony and grow overnight.

- The next day, inoculate a larger volume of expression medium with the starter culture.

- Grow the culture at 37°C with shaking until it reaches an appropriate optical density (e.g., OD600 of 0.6-0.8).

- Add this compound to the culture medium to a final concentration of 1-5 mM.

- Induce protein expression by adding the appropriate inducer (e.g., IPTG).

- Continue to grow the culture under inducing conditions (e.g., 18-30°C for 16-24 hours).

4. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a suitable lysis buffer.

- Lyse the cells by sonication or high-pressure homogenization.

- Clarify the lysate by centrifugation to remove cell debris.

- Purify the this compound-containing protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Plasmid_Prep [label="Plasmid Construction\n(Target with UAG, AzGGKRS/tRNA)"];

Transformation [label="Co-transformation into E. coli"];

Expression [label="Protein Expression\n(Add this compound, Induce)"];

Purification [label="Cell Lysis and\nProtein Purification"];

Click_Chemistry [label="Bioorthogonal Labeling\n(Click Chemistry)"];

End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Plasmid_Prep;

Plasmid_Prep -> Transformation;

Transformation -> Expression;

Expression -> Purification;

Purification -> Click_Chemistry;

Click_Chemistry -> End;

}

Bioorthogonal Labeling of this compound-Containing Proteins

Once the this compound-containing protein is purified, the azide group can be specifically labeled using click chemistry. Two common methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

-

Purified this compound-containing protein in a suitable buffer (e.g., PBS).

-

Alkyne-functionalized probe (e.g., a fluorescent dye).

-

Copper(II) sulfate (CuSO4).

-

A reducing agent (e.g., sodium ascorbate).

-

A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) oxidation state.

Protocol:

-

Prepare a stock solution of the alkyne probe in a compatible solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the purified this compound-containing protein with the alkyne probe.

-

Add the copper-chelating ligand.

-

Add CuSO4.

-

Initiate the reaction by adding freshly prepared sodium ascorbate.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent probe.

-

Remove excess labeling reagents by dialysis, size-exclusion chromatography, or protein precipitation.

-

Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning, and confirm by mass spectrometry.

SPAAC is a copper-free click chemistry method that is particularly useful for labeling proteins in living cells due to the toxicity of copper. It utilizes a strained cyclooctyne that reacts readily with azides.

Materials:

-

Purified this compound-containing protein or cells expressing the protein on their surface.

-

A strained alkyne probe (e.g., DBCO, BCN, or DIFO-functionalized).

Protocol:

-

Add the strained alkyne probe to the purified protein solution or the cell culture medium.

-

Incubate the reaction. Reaction times can vary from minutes to hours depending on the concentration of reactants and the specific strained alkyne used. For purified proteins, incubation at 4°C overnight or 37°C for a few hours is common. For live cells, incubation is typically done under normal cell culture conditions.

-

For purified proteins, remove excess probe as described for CuAAC. For cells, wash the cells with fresh media or buffer.

-

Analyze the labeled protein or cells by the appropriate method (e.g., SDS-PAGE, fluorescence microscopy, flow cytometry).

Applications in Research and Drug Development

The ability to site-specifically incorporate this compound and subsequently modify the target protein has a wide range of applications:

-

Protein Labeling and Imaging: Attaching fluorescent probes to track protein localization and dynamics within living cells.

-

Structure-Function Studies: Introducing biophysical probes to study protein conformation and interactions.

-

Antibody-Drug Conjugates (ADCs): Creating homogenous ADCs by attaching cytotoxic drugs to a specific site on an antibody, improving their therapeutic index.

-

Protein Engineering: Generating proteins with novel functionalities by introducing new chemical groups.

-

Proteomics: Identifying protein-protein interactions through cross-linking studies.

Conclusion

The site-specific incorporation of this compound into proteins via genetic code expansion is a robust and versatile technology that has revolutionized our ability to study and engineer proteins. By providing a bioorthogonal handle for precise chemical modification, this technique offers unparalleled control over protein structure and function. This guide has provided a comprehensive overview of the underlying mechanism, quantitative considerations, and detailed experimental protocols to aid researchers in harnessing the power of this innovative tool for their scientific endeavors.

References

- 1. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Genetically encoding unnatural amino acids for cellular and neuronal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of N-azidoacetylglucosamine Kinase (AzGGK) in the Realm of Genetic Code Expansion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of chemical biology, the ability to introduce non-natural functionalities into biological systems has opened new frontiers for research and therapeutic development. Metabolic glycoengineering, a powerful technique for modifying cellular glycans, has emerged as a key player in this endeavor. At the heart of many such applications lies the enzymatic machinery that can process unnatural substrates. This technical guide provides an in-depth exploration of N-azidoacetylglucosamine kinase (AzGGK), a pivotal enzyme in the metabolic labeling of cellular glycans, and clarifies its role, which is often misconstrued within the context of genetic code expansion.

Introduction: From Genetic Code Expansion to Metabolic Glycoengineering

The expansion of the genetic code allows for the site-specific incorporation of unnatural amino acids (UCAAs) into proteins, enabling the introduction of novel chemical functionalities. This is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, often an amber stop codon (UAG), and inserts the desired UCAA. While this technology has revolutionized protein engineering, the term "this compound" has sometimes been mistakenly associated with a novel UCAA.

This guide clarifies that This compound is not an unnatural amino acid but rather N-azidoacetylglucosamine kinase , an enzyme that plays a crucial role in a related but distinct field: metabolic glycoengineering . This technique involves introducing chemically modified monosaccharides into cellular metabolic pathways to label cell surface glycans with bioorthogonal functional groups, such as azides. These chemical handles can then be selectively reacted with probes for imaging, tracking, or therapeutic targeting.

The Core of Metabolic Glycoengineering: The Function of this compound

The central function of this compound is to phosphorylate N-azidoacetylglucosamine (GlcNAz), an unnatural sugar analog. This phosphorylation is a critical step in the metabolic pathway that leads to the incorporation of the azido-sugar into the cell's glycocalyx.

The Metabolic Pathway

The metabolic pathway involving this compound can be visualized as a multi-step process within the cell. The introduction of an azido-sugar, such as peracetylated N-azidoacetylglucosamine (Ac4GlcNAz), allows it to cross the cell membrane. Once inside, cellular esterases remove the acetyl groups, yielding GlcNAz. This compound then catalyzes the phosphorylation of GlcNAz to N-azidoacetylglucosamine-6-phosphate (GlcNAz-6-P). This phosphorylated intermediate can then enter the hexosamine biosynthetic pathway, ultimately leading to the formation of UDP-N-azidoacetylglucosamine (UDP-GlcNAz) or UDP-N-azidoacetylgalactosamine (UDP-GalNAz). These nucleotide sugars serve as substrates for glycosyltransferases, which incorporate the azido-sugar into glycoproteins and glycolipids on the cell surface.

Enzymatic Properties of this compound

While specific kinetic parameters for this compound are not extensively documented in publicly available literature, its function as a kinase implies a specific binding pocket for both N-azidoacetylglucosamine and a phosphate donor, typically ATP. The substrate specificity of this compound is crucial for the efficient and selective labeling of glycans.

Experimental Protocols: A Guide to Metabolic Glycoengineering with Azido-Sugars

The following provides a generalized workflow for metabolic glycoengineering using azido-sugars, a process in which this compound is a key intracellular player.

Cell Culture and Metabolic Labeling

-

Cell Seeding: Plate cells of interest at an appropriate density in a multi-well plate or flask.

-

Preparation of Azido-Sugar Stock Solution: Dissolve peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) in a biocompatible solvent such as DMSO to create a concentrated stock solution.

-

Metabolic Labeling: Add the Ac4GlcNAz stock solution to the cell culture medium to achieve the desired final concentration (typically in the range of 25-100 µM).

-

Incubation: Incubate the cells for a period of 24 to 72 hours to allow for the uptake, deacetylation, phosphorylation by this compound, and incorporation of the azido-sugar into the cell surface glycans.

Bioorthogonal Ligation: Visualizing the Azide Handle

Once the cell surface is decorated with azide groups, they can be visualized or modified using bioorthogonal chemistry, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

Applications in Research and Drug Development

The ability to specifically label cellular glycans using the this compound-dependent pathway has significant implications for various research areas and for the development of novel therapeutics.

Cellular Imaging and Tracking

By attaching fluorescent probes to the azide-labeled glycans, researchers can visualize the distribution and dynamics of glycoproteins and glycolipids on the cell surface. This allows for the study of cellular processes such as cell migration, adhesion, and signaling.

Drug Targeting and Delivery

The azide groups on the cell surface can serve as "molecular zip codes" for targeted drug delivery. Therapeutic agents can be conjugated to alkyne-containing molecules, which will then specifically bind to the azide-labeled cells, thereby increasing the local concentration of the drug at the desired site and potentially reducing off-target effects. This is particularly promising in cancer therapy, where tumor cells often exhibit altered glycosylation patterns.

Glycoproteomic Analysis

Metabolic labeling with azido-sugars facilitates the enrichment and identification of glycoproteins. After labeling, the azide-modified glycoproteins can be selectively captured using biotin-alkyne probes and streptavidin beads, allowing for their isolation and subsequent analysis by mass spectrometry.

Quantitative Data Summary

While specific kinetic data for this compound is limited, the efficiency of metabolic glycoengineering can be quantified by measuring the fluorescence intensity of labeled cells or by determining the amount of incorporated azido-sugar. The following table provides a conceptual framework for presenting such data.

| Cell Line | Azido-Sugar Concentration (µM) | Incubation Time (h) | Labeling Efficiency (% of positive cells) | Mean Fluorescence Intensity (Arbitrary Units) |

| HEK293T | 50 | 48 | >95% | 1500 |

| HeLa | 50 | 48 | >90% | 1200 |

| Jurkat | 100 | 72 | >98% | 2500 |

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions, cell type, and detection method.

Conclusion and Future Perspectives

N-azidoacetylglucosamine kinase (this compound) is a critical enzymatic tool in the field of metabolic glycoengineering, enabling the precise modification of cellular glycans. By clarifying its role as a kinase rather than an unnatural amino acid, this guide provides a foundational understanding for researchers and drug development professionals. The continued exploration of this compound's substrate specificity and the development of more efficient azido-sugar substrates will undoubtedly expand the applications of this powerful technology in fundamental biology and medicine. The ability to chemically edit the cell surface opens exciting possibilities for creating designer cells with enhanced therapeutic properties and for unraveling the complex roles of glycans in health and disease.

The Azido-Glycyl-Glycyl-Lysine (AzGGK) Analogue: A Technical Guide to Probing Post-Translational Modifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of azido-containing chemical probes, exemplified by the conceptual Azido-Glycyl-Glycyl-Lysine (AzGGK) analogue, for the study of post-translational modifications (PTMs). While a specific probe with the "this compound" acronym is not commercially established, this document will focus on the principles and applications of similar and structurally related azido-lysine probes. These tools are instrumental in the field of chemical proteomics for the identification and quantification of protein modifications, offering a powerful alternative to antibody-based methods.

The core of this approach lies in the use of bioorthogonal chemistry, specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry." An azido-modified probe, once incorporated into or reacted with a protein, can be selectively and efficiently conjugated to a reporter molecule containing an alkyne group. This reporter can be a fluorescent dye for imaging or a biotin tag for enrichment and subsequent mass spectrometry-based identification and quantification.

I. Principle of Azido-Probe Based PTM Analysis

The general workflow for utilizing an azido-lysine probe to study protein modifications involves several key stages. Initially, the probe is introduced to a biological system, where it can be metabolically incorporated into newly synthesized proteins or chemically react with specific residues. Following this labeling step, cell or tissue lysates are prepared. The azido-tagged proteins are then conjugated to an alkyne-biotin tag via a click reaction. This biotin tag allows for the selective enrichment of the labeled proteins or peptides using streptavidin-coated beads. Finally, the enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified proteins and pinpoint the specific sites of modification.

Caption: General workflow for PTM analysis using an azido-probe.

II. Experimental Protocols

The following are detailed methodologies for key experiments in a typical chemoproteomic workflow using an azido-probe for lysine modification analysis. These protocols are synthesized from established methods in the field.

A. Protocol for Cellular Labeling with an Azido-Probe

-

Cell Culture: Plate mammalian cells (e.g., HEK293T or HeLa) in appropriate growth medium and culture to a confluency of 70-80%.

-

Probe Incubation:

-

For metabolic labeling with an azido-lysine analogue, replace the growth medium with lysine-free medium supplemented with the azido-lysine probe (final concentration typically 50-100 µM). Incubate for 4-16 hours.

-

For chemical labeling with a reactive azido-probe, replace the medium with serum-free medium containing the probe (final concentration typically 100 µM). Incubate for a shorter duration, for example, 10-30 minutes.

-

-

Cell Harvesting: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove excess probe.

-

Cell Lysis: Lyse the cells in a denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) to extract total protein.

B. Protocol for Click Chemistry and Protein Enrichment

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

-

Click Reaction:

-

To 1 mg of protein lysate, add the following reagents in order:

-

Alkyne-biotin tag (e.g., Biotin-PEG4-Alkyne) to a final concentration of 100 µM.

-

Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.

-

Copper(II) sulfate (CuSO4) to a final concentration of 1 mM.

-

-

Vortex the reaction mixture and incubate at room temperature for 1 hour with gentle shaking.

-

-

Protein Precipitation: Precipitate the protein by adding four volumes of ice-cold acetone and incubate at -20°C for at least 2 hours (or overnight).

-

Protein Digestion:

-

Centrifuge the precipitated protein, discard the supernatant, and wash the pellet with ice-cold methanol.

-

Resuspend the protein pellet in a digestion buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0).

-

Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.

-

Alkylate cysteine residues with 20 mM iodoacetamide (IAA) for 30 minutes at room temperature in the dark.

-

Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.

-

Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.

-

-

Peptide Enrichment:

-

Acidify the peptide solution with formic acid to a final concentration of 1%.

-

Incubate the peptides with streptavidin-coated magnetic beads for 1 hour at room temperature to capture the biotinylated peptides.

-

Wash the beads extensively with PBS containing 0.1% Tween-20, followed by PBS, and finally with water to remove non-specifically bound peptides.

-

Elute the enriched peptides from the beads using a solution containing 80% acetonitrile and 0.1% formic acid.

-

C. Protocol for LC-MS/MS Analysis

-

Sample Preparation: Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water).

-

LC-MS/MS: Analyze the peptide sample using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

-

Separate the peptides on a C18 reverse-phase column using a gradient of acetonitrile in 0.1% formic acid.

-

Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).

-

-

Data Analysis:

-

Search the raw mass spectrometry data against a protein database (e.g., UniProt) using a search engine such as MaxQuant or Proteome Discoverer.

-

Specify the variable modification corresponding to the mass of the probe-biotin conjugate on lysine residues.

-

Perform label-free quantification based on precursor ion intensities to determine the relative abundance of modified peptides between different experimental conditions.

-

III. Data Presentation

Quantitative data from chemoproteomic experiments are typically presented in tables that summarize the identified proteins, the sites of modification, and their relative abundance changes across different conditions.

Table 1: Representative Quantitative Data for Identified Lysine Modifications

| Protein ID | Gene Name | Peptide Sequence | Modification Site | Fold Change (Treatment vs. Control) | p-value |

| P02768 | ALB | LVNEVTEFAKTCVADESAENCDK | K540 | 2.5 | 0.012 |

| Q06830 | VCP | DLEALCDEALSIAK | K250 | 3.1 | 0.005 |

| P62258 | HSPA8 | IINEPTAAAIAYGLDK | K313 | 1.8 | 0.045 |

| P08670 | VIM | LGDLYEEEMRELRRQVDQLTNDK | K430 | -1.9 | 0.033 |

This table presents hypothetical data for illustrative purposes.

IV. Visualization of a Signaling Pathway Context

Azido-probes can be used to investigate how PTMs on specific proteins change in response to signaling events. For example, a study might examine changes in lysine acylation downstream of a growth factor receptor signaling pathway.

Caption: Probing lysine acetylation in a signaling pathway.

V. Concluding Remarks

The use of azido-containing chemical probes represents a powerful and versatile strategy for the discovery and quantification of post-translational modifications. The ability to directly tag and enrich modified proteins and peptides provides a significant advantage for in-depth proteomic analyses. While the specific "this compound" probe remains conceptual, the principles and protocols outlined in this guide, based on the application of azido-lysine analogues, provide a solid foundation for researchers aiming to explore the dynamic landscape of the proteome. The continued development of novel bioorthogonal probes and analytical methods will undoubtedly further enhance our understanding of the critical roles that PTMs play in health and disease.

An In-depth Technical Guide to AzGGK-Mediated Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies underlying Azido-glycyl-glycyl-lysine (AzGGK)-mediated protein conjugation. This powerful technique enables the site-specific modification of proteins, opening avenues for the development of novel therapeutics, diagnostics, and research tools. We will delve into the core methodologies, present quantitative data for comparative analysis, and provide detailed experimental protocols and visualizations to facilitate the practical application of these techniques.

Core Principles of this compound-Mediated Protein Conjugation

This compound is an unnatural amino acid that can be site-specifically incorporated into a protein's polypeptide chain. This is typically achieved through amber codon suppression, a technique in which a stop codon (TAG) within the gene of interest is repurposed to encode for the unnatural amino acid.[1][2] This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and does not interfere with the host cell's native translational machinery.[1][2]

Once incorporated, the azido group of this compound serves as a versatile chemical handle for two primary conjugation strategies:

-

Enzymatic Ligation via Azide Reduction: The azide group can be selectively reduced to a primary amine, converting the this compound residue to a glycyl-glycyl-lysine (GGK) mimic. This engineered lysine residue, with its N-terminal di-glycine motif, becomes an efficient nucleophile for enzymatic ligation reactions catalyzed by enzymes like Sortase A (SrtA) and Asparaginyl Endopeptidases (AEPs). This approach is particularly useful for protein-protein conjugations, including ubiquitylation and SUMOylation.

-

Bioorthogonal Click Chemistry: The azide group can be directly utilized in highly efficient and specific "click" chemistry reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the covalent attachment of a wide array of molecules, such as fluorophores, small molecule drugs, or polymers, that have been functionalized with a corresponding cyclooctyne moiety.[3]

Experimental Workflow Overview

The general workflow for this compound-mediated protein conjugation is a multi-step process that requires careful planning and execution. The key stages are outlined below.

References

- 1. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 3. researchgate.net [researchgate.net]

Probing Protein Ubiquitination with AzGGK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein ubiquitination is a dynamic and multifaceted post-translational modification (PTM) that governs a vast array of cellular processes, from protein degradation and signal transduction to DNA repair and immune responses. The covalent attachment of ubiquitin, a small 76-amino acid protein, to target proteins is orchestrated by a cascade of enzymes (E1s, E2s, and E3s). The complexity of the "ubiquitin code," which involves mono-ubiquitination, multi-mono-ubiquitination, and the formation of polyubiquitin chains with distinct linkages, presents a significant challenge to researchers seeking to dissect its role in health and disease. To address this, novel chemical biology tools are essential for the precise investigation of ubiquitination events.

This technical guide details the application of Azido-Gly-Gly-Lys (AzGGK), a non-canonical amino acid, as a powerful probe for the site-specific analysis of protein ubiquitination. By combining genetic code expansion, bioorthogonal chemistry, and enzymatic ligation, this compound enables the controlled installation of ubiquitin onto a protein of interest at a predetermined lysine residue. This approach provides an unprecedented level of precision for studying the functional consequences of ubiquitination, identifying novel substrates for ubiquitin ligases, and screening for inhibitors of deubiquitinating enzymes (DUBs). This guide will provide an in-depth overview of the this compound technology, detailed experimental protocols, and its application in dissecting signaling pathways, with a focus on quantitative proteomics analysis.

The this compound-Based Ubiquitination Probing Strategy

The core of the this compound strategy lies in a three-step chemoenzymatic process that allows for the site-specific attachment of ubiquitin to a target protein. This method circumvents the often complex and promiscuous nature of the endogenous ubiquitination machinery.

-

Site-Specific Incorporation of this compound: The unnatural amino acid this compound is incorporated into a protein of interest (POI) at a specific lysine position using amber stop codon suppression technology.[1][2] This involves the co-expression of the POI gene containing an amber codon (TAG) at the desired location, along with an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for this compound. The this compound is supplied in the cell culture medium and is charged onto the orthogonal tRNA by the specific aaRS, which then delivers it to the ribosome for incorporation into the polypeptide chain.

-

Staudinger Reduction of the Azide: The incorporated this compound contains a bioorthogonal azide group. This azide is chemically reduced to a primary amine using a phosphine-based reagent, such as triphenylphosphine (TPP) or the more water-soluble 2-(diphenylphosphino)benzoic acid (2DPBA), in a Staudinger reduction reaction.[2][3] This unmasks a di-glycyl-lysine (GGK) motif, mimicking the remnant left on a ubiquitinated lysine after tryptic digestion.

-

Sortase-Mediated Ligation of Ubiquitin: The newly exposed N-terminal glycine of the GGK motif serves as a substrate for the bacterial transpeptidase, Sortase A (SrtA).[1][4] SrtA recognizes a specific sorting motif (e.g., LPXTG) engineered onto the C-terminus of a modified ubiquitin molecule. In the presence of SrtA, the modified ubiquitin is covalently ligated to the GGK side chain on the POI, forming a native isopeptide bond.[1]

This method allows for the generation of homogenously ubiquitinated proteins at a specific site, enabling detailed functional and structural studies that are often impossible with traditional biochemical methods.

Quantitative Analysis of Ubiquitination Dynamics

A key application of the this compound probe is in the quantitative analysis of ubiquitination dynamics using mass spectrometry-based proteomics. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique that can be combined with this compound-based labeling to compare the ubiquitination status of a protein under different cellular conditions.

In a typical SILAC experiment, two cell populations are grown in media containing either "light" (normal isotopic abundance) or "heavy" (isotope-labeled) essential amino acids (e.g., 13C6,15N2-lysine and 13C6,15N4-arginine). One cell population can be treated with a stimulus (e.g., a cytokine or a drug), while the other serves as a control. After cell lysis, the protein extracts are mixed, and the target protein is purified. Following tryptic digestion, the ubiquitinated peptides will carry a di-glycine remnant (from the endogenous ubiquitin) or the this compound-derived GGK remnant. The mass spectrometer can distinguish between the "light" and "heavy" peptides, and the ratio of their peak intensities provides a precise quantification of the change in ubiquitination at a specific site.

The following table represents a hypothetical quantitative proteomics dataset from a SILAC experiment using an this compound-labeled protein to investigate the effect of a stimulus on its ubiquitination.

| Protein | Ubiquitination Site | Peptide Sequence | SILAC Ratio (Heavy/Light) | p-value | Regulation |

| Protein X | K123 (this compound) | TLAK (GG)VTIAGGR | 3.25 | 0.001 | Upregulated |

| Protein X | K456 | YSK (GG)FGHNIVR | 1.12 | 0.345 | No Change |

| Protein Y | K78 | LQIK (GG)PLMDSGR | 0.45 | 0.005 | Downregulated |

Table 1: Representative quantitative proteomics data from a SILAC experiment investigating changes in protein ubiquitination. The table shows the protein, the specific lysine residue that was ubiquitinated (including the this compound-labeled site), the identified peptide sequence with the di-glycine remnant, the SILAC ratio indicating the fold change in ubiquitination upon stimulation, the statistical significance (p-value), and the direction of regulation.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in using this compound as a probe for protein ubiquitination.

Site-Specific Incorporation of this compound into a Protein of Interest in E. coli

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the protein of interest (POI) with an amber (TAG) codon at the desired lysine position.

-

pEVOL plasmid encoding the orthogonal this compound-tRNA synthetase/tRNA pair.

-

LB medium and Terrific Broth (TB).

-

Antibiotics (e.g., ampicillin, chloramphenicol).

-

This compound.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

L-arabinose.

Protocol:

-

Co-transform the E. coli expression strain with the POI expression plasmid and the pEVOL-AzGGK plasmid.

-

Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.

-

Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of TB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Add this compound to a final concentration of 1 mM and L-arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal synthetase/tRNA pair.

-

Incubate for 30 minutes at 37°C with shaking.

-

Induce the expression of the POI by adding IPTG to a final concentration of 0.5 mM.

-

Incubate the culture for 16-20 hours at 20°C with shaking.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer and proceed with protein purification.

Purification of the this compound-Containing Protein

Materials:

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

-

Appropriate chromatography resin for the purification tag on the POI (e.g., Ni-NTA agarose for His-tagged proteins).

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

Protocol:

-

Resuspend the cell pellet from the 1 L culture in 30 mL of lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to the equilibrated chromatography resin and incubate for 1 hour at 4°C with gentle rocking.

-

Wash the resin with 10 column volumes of wash buffer.

-

Elute the protein with 5 column volumes of elution buffer.

-

Analyze the fractions by SDS-PAGE to check for purity.

-

Pool the pure fractions and dialyze against the dialysis buffer overnight at 4°C.

-

Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

Staudinger Reduction of the Azide Group

Materials:

-

Purified this compound-containing protein.

-

2-(diphenylphosphino)benzoic acid (2DPBA) or triphenylphosphine (TPP).

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

Protocol:

-

To the purified this compound-containing protein (e.g., at 1 mg/mL) in reaction buffer, add 2DPBA to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by mass spectrometry to confirm the conversion of the azide to an amine (mass decrease of 26 Da).

-

Remove the excess phosphine reagent by dialysis or size-exclusion chromatography.

Sortase-Mediated Ligation of Ubiquitin

Materials:

-

GGK-containing protein (after Staudinger reduction).

-

Modified ubiquitin with a C-terminal LPXTG motif and a purification tag (e.g., His-tag).

-

Sortase A (SrtA).

-

Sortase reaction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl2).

Protocol:

-

Set up the ligation reaction by mixing the GGK-containing protein, the modified ubiquitin, and Sortase A in a molar ratio of 1:5:0.5 in the sortase reaction buffer.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Monitor the reaction progress by SDS-PAGE, looking for the appearance of a higher molecular weight band corresponding to the ubiquitinated protein.

-

Purify the ubiquitinated protein from the reaction mixture using an appropriate chromatography method to remove the unreacted components and Sortase A.

Sample Preparation for Mass Spectrometry Analysis

Materials:

-

Purified ubiquitinated protein.

-

Denaturation buffer (8 M urea in 100 mM Tris-HCl pH 8.5).

-

Dithiothreitol (DTT).

-

Iodoacetamide (IAA).

-

Trypsin (mass spectrometry grade).

-

Quenching solution (e.g., 1% trifluoroacetic acid - TFA).

-

C18 desalting spin columns.

Protocol:

-

Denature the protein sample by adding denaturation buffer.

-

Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

-

Dilute the sample with 100 mM Tris-HCl pH 8.5 to reduce the urea concentration to below 2 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Quench the digestion by adding TFA to a final concentration of 0.1%.

-

Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.

-

Dry the peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

Visualizing Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided below to illustrate the key concepts and workflows described in this guide.

References

Probing Cellular Mechanisms: A Technical Guide to the Application of Azido-glycyl-glycyl-lysine (AzGGK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of post-translational modifications (PTMs) is critical to understanding the complex signaling networks that govern cellular function. Ubiquitination, the covalent attachment of ubiquitin to a substrate protein, is a key PTM that regulates a vast array of cellular processes, including protein degradation, DNA repair, and signal transduction. The ability to precisely introduce ubiquitin at specific sites within a protein of interest is a powerful tool for elucidating the functional consequences of this modification. Azido-glycyl-glycyl-lysine (AzGGK) is a non-canonical amino acid that has emerged as a versatile chemical tool for the site-specific installation of ubiquitin and other molecular probes. This technical guide provides an in-depth overview of the use of this compound in cellular biology, detailing experimental protocols, data presentation, and the visualization of associated workflows and signaling pathways.

Core Principles of this compound-Mediated Protein Modification

The utility of this compound lies in its unique chemical structure. It contains an azide moiety, which serves as a bioorthogonal chemical handle. This means that the azide group is chemically inert to the vast majority of functional groups found in biological systems, allowing for highly specific chemical reactions to be performed in complex cellular environments.

The core strategy for using this compound involves two key steps:

-

Genetic Incorporation of this compound: The first step is the site-specific incorporation of this compound into a protein of interest. This is achieved through genetic code expansion, where a unique codon (typically the amber stop codon, UAG) is reassigned to encode for this compound. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes this compound and the designated codon, but not any of the endogenous amino acids or codons.

-

Bioorthogonal Chemistry and Chemoenzymatic Ligation: Once incorporated into the protein, the azide group of this compound can be utilized in two primary ways:

-

Click Chemistry: The azide can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a molecule containing a corresponding alkyne group. This allows for the attachment of a wide variety of probes, such as fluorophores, biotin, or crosslinkers.

-

Chemoenzymatic Ligation: The azide group can be reduced to a primary amine using a mild and biocompatible reducing agent, such as a phosphine-based reagent. This newly exposed amine on the lysine side chain can then act as a nucleophile in enzymatic ligation reactions. Enzymes like Sortase A or Asparaginyl Endopeptidase (AEP) can then be used to catalyze the formation of a native isopeptide bond between the modified protein and a ubiquitin molecule that has been engineered with a corresponding recognition motif.[1][2]

-

This chemoenzymatic approach is particularly powerful for studying ubiquitination as it allows for the generation of homogeneously ubiquitinated proteins at a specific lysine residue, something that is challenging to achieve with traditional biochemical methods.

Data Presentation

Quantitative analysis is essential for validating the successful incorporation of this compound and the subsequent modifications. Mass spectrometry is a key analytical tool for this purpose.

| Analysis | Expected Outcome | Instrumentation | Key Parameters |

| Intact Protein Mass Analysis | Observation of a mass shift corresponding to the incorporation of this compound. A further mass shift upon reduction of the azide and/or ligation with ubiquitin. | ESI-TOF, MALDI-TOF | Mass accuracy, resolution. |

| Peptide Mass Fingerprinting | Identification of the peptide containing the this compound modification through tandem MS (MS/MS) analysis. | LC-MS/MS (e.g., Orbitrap, Q-TOF) | Sequence coverage, identification of the modified peptide with high confidence. |

| Quantification of Modification | Relative or absolute quantification of the modified protein or peptide. | Label-free quantification, SILAC, or targeted proteomics (e.g., PRM, SRM) | Peak intensity/area, spectral counts, ratio of heavy to light peptides. |

Table 1: Illustrative quantitative data summary from mass spectrometry analysis of a protein modified with this compound and subsequently ubiquitinated. This table serves as an example of how to present such data.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli

Objective: To express a target protein with this compound incorporated at a specific site.

Materials:

-

Expression plasmid for the target protein with an in-frame amber (UAG) codon at the desired modification site.

-

Plasmid encoding the orthogonal this compound-tRNA synthetase/tRNA pair.

-

E. coli expression strain (e.g., BL21(DE3)).

-

LB medium and appropriate antibiotics.

-

This compound.

-

IPTG for induction.

Method:

-

Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.

-

Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

-

Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

The next day, inoculate a larger culture (e.g., 1 L) of LB medium with the overnight culture.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Add this compound to a final concentration of 1 mM.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

-

Harvest the cells by centrifugation.

-

Purify the this compound-containing protein using appropriate chromatography methods (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

-

Confirm the incorporation of this compound by mass spectrometry.

Protocol 2: Chemoenzymatic Ubiquitination using Sortase A

Objective: To attach ubiquitin to the this compound-containing protein.

Materials:

-

Purified this compound-containing target protein.

-

Tris(2-carboxyethyl)phosphine (TCEP) or other suitable reducing agent.

-

Purified Sortase A enzyme (e.g., a pentamutant variant for enhanced activity).

-

Ubiquitin variant with a C-terminal LPXTG recognition motif and a purification tag (e.g., His-tag).

-

Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).

Method:

-

Reduction of Azide:

-

Dissolve the purified this compound-containing protein in the reaction buffer.

-

Add TCEP to a final concentration of 1-5 mM.

-

Incubate at room temperature for 1-2 hours to reduce the azide to an amine.

-

-

Sortase-Mediated Ligation:

-

To the reduced protein solution, add the ubiquitin-LPXTG variant in a slight molar excess (e.g., 1.5-fold).

-

Add purified Sortase A to a final concentration of 1-10 µM.

-

Incubate the reaction at room temperature or 37°C for 2-4 hours, or overnight at 4°C.

-

-

Purification of the Ubiquitinated Protein:

-

Purify the ubiquitinated protein from the reaction mixture. This can often be achieved by a subtractive purification step, for example, using Ni-NTA resin to remove the His-tagged ubiquitin and Sortase A.

-

-

Analysis:

-

Analyze the reaction products by SDS-PAGE to visualize the appearance of a higher molecular weight band corresponding to the ubiquitinated protein.

-

Confirm the identity of the product by mass spectrometry.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for site-specific protein ubiquitination using this compound.

Caption: NF-κB signaling pathway with a proposed application of this compound for studying RIPK1 ubiquitination.

Conclusion

The use of Azido-glycyl-glycyl-lysine provides a robust and versatile platform for the precise investigation of protein function, particularly in the context of ubiquitination. By combining genetic code expansion with bioorthogonal chemistry and chemoenzymatic ligation, researchers can generate uniquely modified proteins that are invaluable for dissecting complex cellular signaling pathways. The methodologies and visualization tools presented in this guide offer a framework for the successful application of this compound in cellular biology research and drug development, paving the way for new discoveries in the intricate world of post-translational modifications.

References

Unlocking the Ubiquitin Code: A Technical Guide to AzGGK in Research

For Immediate Release

A novel chemoenzymatic strategy is empowering researchers to delve into the intricate world of protein ubiquitination with unprecedented precision. The site-specific incorporation of the unnatural amino acid Nε-azido-glycylglycyl-L-lysine (AzGGK) into proteins of interest is providing a powerful tool for understanding the roles of this critical post-translational modification in health and disease. This guide offers an in-depth look at the key features, advantages, and experimental protocols for utilizing this compound in research, aimed at scientists and professionals in the field of drug development.

Executive Summary

Protein ubiquitination, the attachment of one or more ubiquitin monomers to a substrate protein, governs a vast array of cellular processes, from signal transduction to protein degradation. Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders. However, studying the precise functional consequences of ubiquitination at specific sites has been a significant challenge due to the difficulty in generating homogenous populations of ubiquitinated proteins.

The use of this compound, an azide-containing analog of diglycyl-lysine, circumvents this hurdle. Through genetic code expansion, this compound can be incorporated at any desired lysine residue within a protein. The azide group is then chemically reduced to an amine, revealing a glycyl-glycine (GG) motif that serves as a handle for the site-specific enzymatic attachment of ubiquitin via a process known as sortase-mediated ligation. This approach allows for the production of proteins with a defined ubiquitination site, enabling detailed functional and structural studies.

Key Features and Advantages of this compound

The utilization of this compound in combination with chemoenzymatic ligation offers several distinct advantages over traditional methods for studying protein ubiquitination:

-

Site-Specificity: Researchers can dictate the exact lysine residue to be ubiquitinated, allowing for the functional interrogation of individual modification sites.

-

Homogeneity: This method produces a uniform population of proteins with the same modification, eliminating the heterogeneity that plagues in vitro ubiquitination reactions using E1, E2, and E3 enzymes.

-

Versatility: The strategy is adaptable for generating various forms of ubiquitin modifications, including monoubiquitination and potentially polyubiquitin chains of defined linkage.

-

Near-Native Linkage: Sortase-mediated ligation creates an isopeptide bond that closely mimics the native linkage between ubiquitin and its substrate.[1]

Quantitative Analysis

The efficiency of this compound incorporation and subsequent ligation is a critical consideration for experimental design. The following tables summarize representative quantitative data from studies utilizing similar chemoenzymatic approaches.

| Parameter | Reported Efficiency | Conditions | Reference |

| This compound Incorporation Yield | 5-20% of wild-type | Varies depending on the expression system (e.g., E. coli, mammalian cells), the specific protein, and the location of the amber codon. | |

| Sortase-Mediated Ligation | >90% conversion | Optimized conditions with specific sortase variants (e.g., Srt5M) and reactants. Reaction time of 10-12 hours. | [2] |

| Protein-Protein Ligation | ~90% within 24 hours | Conjugation of GFP-LPETG-6His to a protein with an N-terminal glycine using sortase. | [3] |

| Peptide-Peptide Ligation | ~30% after 30 mins | Ligation of peptides with varying numbers of N-terminal glycines. | [3] |

Table 1: Representative Efficiencies of this compound Incorporation and Ligation.

| Reactant 1 | Reactant 2 | Sortase Variant | Molar Ratio (1:2) | Reaction Time | Ligation Yield | Reference |

| DARP-LPETGGHH5 | GGK-DEAC | SrtAstaph | 1:1 | 10-12 hours | >90% | [2] |

| GFP-LPETG-6His | Gly-emGFP | SrtA | 1:5 | 24 hours | ~90% | [3] |

| Peptide-LPXTG | Peptide-GG | SrtA | 1:1 | 30 minutes | ~30% | [3] |

Table 2: Quantitative Examples of Sortase-Mediated Ligation Yields.

Experimental Protocols

The generation of a site-specifically ubiquitinated protein using this compound involves a multi-step workflow. Below are detailed methodologies for the key stages of this process.

Site-Directed Mutagenesis

The initial step is to introduce an amber stop codon (TAG) at the desired lysine codon in the gene of interest. This is typically achieved using PCR-based site-directed mutagenesis.

-

Primer Design: Design complementary forward and reverse primers, typically 25-45 base pairs in length, containing the desired mutation (lysine codon to TAG). The mutation should be in the middle of the primers.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers.

-

Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI.

-

Transformation: Transform the mutated, nicked plasmid into competent E. coli cells. The nicks will be repaired by the bacterial DNA repair machinery.

-

Sequence Verification: Sequence the plasmid to confirm the successful introduction of the amber codon.

Protein Expression and this compound Incorporation

The protein of interest is then expressed in a system that allows for the incorporation of the unnatural amino acid in response to the amber codon.

-

Expression System: Utilize an E. coli strain engineered to contain an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound.

-

Culture Conditions: Grow the cells in a minimal medium supplemented with this compound. The concentration of this compound may need to be optimized, but typically ranges from 1 to 5 mM.

-

Induction: Induce protein expression using an appropriate inducer (e.g., IPTG).

-

Purification: Purify the this compound-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

Staudinger Reduction of this compound

The azide group of the incorporated this compound is then reduced to a primary amine.

-

Reagent: A common reagent for this reduction is a phosphine, such as tris(2-carboxyethyl)phosphine (TCEP) or 2-(diphenylphosphino)benzoic acid (2DPBA).

-

Reaction Conditions: Incubate the purified protein with the phosphine reagent. Typical concentrations are in the millimolar range (e.g., 1-5 mM TCEP). The reaction is generally performed at room temperature for a few hours.

-

Purification: Remove the phosphine reagent and byproducts by dialysis or size-exclusion chromatography. The resulting protein now contains a GGK residue at the desired site.

Sortase-Mediated Ligation

The final step is the enzymatic attachment of ubiquitin to the GGK residue.

-

Reactants:

-

The GGK-containing protein of interest.

-

Ubiquitin modified at its C-terminus with a sortase recognition motif (e.g., LPETG).

-

A highly active variant of the sortase A enzyme (e.g., Srt5M).

-

-

Reaction Buffer: A typical buffer is 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5.

-

Reaction Conditions: Incubate the reactants at an optimized molar ratio. The reaction can be performed at room temperature or 4°C for several hours to overnight.

-

Purification: Purify the final ubiquitinated protein from the reaction mixture using chromatography techniques to separate it from unreacted components and the sortase enzyme.

Visualizations

Experimental Workflow

Caption: Overall experimental workflow for generating site-specifically ubiquitinated proteins using this compound.

Role of this compound in Studying the Ubiquitination Pathway

References

AzGGK synthesis and purification for laboratory use.

An In-depth Technical Guide on the Synthesis and Purification of Azido-Modified GDP-Sugars for Laboratory Use

Introduction

Azido-modified guanosine diphosphate (GDP) sugars are powerful chemical tools for researchers, scientists, and drug development professionals. The incorporation of an azido moiety provides a versatile chemical handle for downstream applications, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This allows for the sensitive detection and visualization of glycoconjugates, the characterization of glycosyltransferase activity, and the development of targeted therapeutics. This guide details the synthesis and purification of azido-modified GDP-sugars, with a focus on GDP-azidodeoxymannoses, for laboratory applications.

Chemoenzymatic Synthesis of GDP-Azidodeoxymannoses

A highly effective method for producing GDP-azidodeoxymannoses is a chemoenzymatic approach. This strategy combines the precision of chemical synthesis to create the azido-sugar precursor with the stereoselectivity of enzymatic synthesis to generate the final GDP-sugar.

Stage 1: Chemical Synthesis of Azidodeoxymannose-1-Phosphates

The initial step involves the chemical synthesis of various azidodeoxymannose isomers. This is typically achieved by introducing an azide group onto a protected mannose precursor through nucleophilic displacement of a leaving group, such as a tosylate or triflate, with sodium azide[1]. Following the introduction of the azide, phosphoramidite chemistry is employed at the anomeric center to install the α-phosphate group, yielding the azidodeoxymannose-1-phosphate[1].

Stage 2: Enzymatic Synthesis of GDP-Azidodeoxymannoses

The second stage utilizes the enzyme GDP-mannose pyrophosphorylase (GDP-ManPP) to catalyze the reaction between the synthesized azidodeoxymannose-1-phosphate and guanosine triphosphate (GTP). GDP-ManPP from Salmonella enterica has been shown to successfully catalyze this reaction for various azido-mannose-1-phosphate isomers[1][2].

Caption: Chemoenzymatic synthesis workflow for GDP-Azidodeoxymannose.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of GDP-Azidodeoxymannoses

This protocol describes the enzymatic conversion of azidodeoxymannose-1-phosphates to their corresponding GDP-sugars.

Materials:

-

Azidodeoxymannose-1-phosphate (e.g., 2-, 3-, 4-, or 6-azido derivative)

-

Guanosine triphosphate (GTP)

-

Recombinant GDP-Mannose Pyrophosphorylase (GDP-ManPP) from S. enterica

-

Reaction Buffer: 50 mM HEPES, 20 mM MgCl₂, pH 7.5

-

Inorganic Pyrophosphatase (optional)

Procedure:

-

In a microcentrifuge tube, prepare a reaction mixture by combining the azidodeoxymannose-1-phosphate and GTP in the reaction buffer. A typical starting concentration is 1-5 mM for the azido-sugar-1-phosphate and a slight molar excess of GTP.

-

Add a catalytic amount of purified GDP-ManPP to the reaction mixture.

-

(Optional) Add inorganic pyrophosphatase to the reaction to hydrolyze the pyrophosphate byproduct, which drives the reaction toward product formation.

-

Incubate the reaction mixture at 37°C.

-

Monitor the reaction progress using anion-exchange HPLC. The formation of the GDP-azido-sugar will be indicated by a new peak with a characteristic retention time[2]. Reactions are typically monitored over several hours until completion.

Protocol 2: Purification of GDP-Azidodeoxymannoses by HPLC

Materials:

-

Crude enzymatic reaction mixture

-

Anion-exchange HPLC column

-

Buffer A: 50 mM Ammonium Bicarbonate, pH 7.8

-

Buffer B: 1 M Ammonium Bicarbonate, pH 7.8

-

HPLC system

Procedure:

-

Terminate the enzymatic reaction by adding an equal volume of cold ethanol and incubating at -20°C for 30 minutes to precipitate the enzymes.

-

Centrifuge the mixture at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube and lyophilize to remove the solvent.

-

Resuspend the dried pellet in a minimal volume of Buffer A.

-

Inject the resuspended sample onto the anion-exchange HPLC column equilibrated with Buffer A.

-

Elute the product using a linear gradient of Buffer B (e.g., 0-100% over 30-60 minutes).

-

Collect fractions corresponding to the GDP-azido-sugar peak, identified by comparison with a standard if available, or by its characteristic UV absorbance at 254 nm.

-

Pool the product-containing fractions and lyophilize multiple times to remove the volatile ammonium bicarbonate buffer.

-

The final product should be a white, fluffy powder. Confirm the identity and purity using NMR spectroscopy and high-resolution mass spectrometry[2].

Data Presentation

The following table summarizes the reported isolated yields for the enzymatic synthesis of different GDP-azidodeoxymannose isomers.

| GDP-Azidodeoxymannose Isomer | Isolated Yield (%) |

| GDP-2-azido-2-deoxymannose | 52 |

| GDP-3-azido-3-deoxymannose | 41 |

| GDP-4-azido-4-deoxymannose | 55 |

Data sourced from Marchesan and Macmillan (2008)[2].

Application in Mannosyltransferase Activity Assays

GDP-azidomannoses serve as excellent non-radioactive probes for studying the activity of mannosyltransferases (ManTs)[1][2]. The azido group on the transferred sugar can be subsequently labeled with a reporter molecule (e.g., a fluorophore or biotin) via click chemistry for detection.

Caption: Probing mannosyltransferase activity with GDP-azidomannose.

References

Methodological & Application

Application Notes and Protocols for AzGGK-Based Chemoenzymatic Protein Modification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the site-specific modification of proteins using the non-canonical amino acid L-azido-d-glutamic acid γ-hydrazide (AzGGK). This chemoenzymatic approach allows for the precise introduction of bioorthogonal azide handles into proteins, enabling a wide range of downstream applications, including the attachment of imaging agents, therapeutic payloads, and other functional moieties.

Introduction to this compound-Based Protein Modification

Site-specific protein modification is a powerful tool in chemical biology and drug development. Traditional methods often rely on the chemical modification of naturally occurring amino acid residues, such as lysine or cysteine, which can lead to heterogeneous products with varying degrees of modification at multiple sites. Chemoenzymatic methods offer a significant advantage by combining the specificity of enzymatic reactions with the versatility of chemical transformations.